N-(2,3-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide
Description
N-(2,3-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-12-13-20-15-21(25(28)26-23(20)14-17)16-27(24-11-7-8-18(2)19(24)3)31(29,30)22-9-5-4-6-10-22/h4-15H,16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXHUISRJADPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC(=C3C)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Derivative: Starting with a suitable precursor, the quinoline ring can be synthesized through cyclization reactions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the quinoline-sulfonamide intermediate with 2,3-dimethylphenylamine under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The compound may interact with enzymes or receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Quinoline Derivatives: Compounds with a quinoline ring, often used in antimalarial drugs.
Benzene Sulfonamides: A broader class of compounds with diverse biological activities.
Uniqueness
N-(2,3-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide is unique due to its specific structural features, combining a quinoline ring with a sulfonamide group and a dimethylphenyl moiety. This unique structure may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
